molecular formula C8H6KN3O3 B13070265 potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate

Cat. No.: B13070265
M. Wt: 231.25 g/mol
InChI Key: CAECLUDERUIMDO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a chemical compound with the molecular formula C8H6N3O2K It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate typically involves the reaction of benzotriazole with potassium hydroxide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve benzotriazole in a suitable solvent such as ethanol.
  • Add potassium hydroxide to the solution to form the potassium salt of benzotriazole.
  • Introduce chloroacetic acid to the reaction mixture and stir under reflux conditions.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The benzotriazole moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate involves its interaction with molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.

    Tolyltriazole: A derivative with similar properties but different substituents.

    1H-Benzotriazole-1-methanol: Another derivative with distinct applications.

Uniqueness

Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate stands out due to its unique combination of the benzotriazole moiety and the potassium salt. This combination imparts specific chemical properties, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C8H6KN3O3

Molecular Weight

231.25 g/mol

IUPAC Name

potassium;2-(benzotriazol-1-yloxy)acetate

InChI

InChI=1S/C8H7N3O3.K/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1

InChI Key

CAECLUDERUIMDO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.